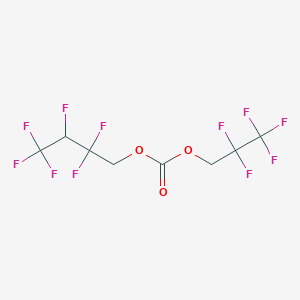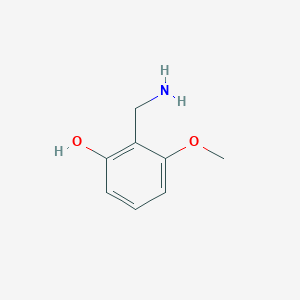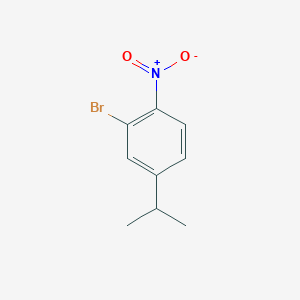![molecular formula C14H20FNO B12090510 4-{2-[(2-Fluorophenyl)methoxy]ethyl}piperidine](/img/structure/B12090510.png)
4-{2-[(2-Fluorophenyl)methoxy]ethyl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(2-Fluorophenyl)methoxy]ethyl}piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. The compound is characterized by the presence of a fluorophenyl group attached to a methoxyethyl chain, which is further connected to the piperidine ring. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 4-{2-[(2-Fluorophenyl)methoxy]ethyl}piperidine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Preparation of 2-(2-Fluorophenyl)ethanol: This can be achieved by the reduction of 2-(2-Fluorophenyl)acetaldehyde using a suitable reducing agent such as sodium borohydride.
Formation of 2-(2-Fluorophenyl)methoxyethyl chloride: The 2-(2-Fluorophenyl)ethanol is then reacted with thionyl chloride to form the corresponding chloride.
N-Alkylation of Piperidine: The final step involves the reaction of piperidine with 2-(2-Fluorophenyl)methoxyethyl chloride under basic conditions to yield this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
4-{2-[(2-Fluorophenyl)methoxy]ethyl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The methoxyethyl group can be hydrolyzed under acidic or basic conditions to form the corresponding alcohol and piperidine derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{2-[(2-Fluorophenyl)methoxy]ethyl}piperidine has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including its interactions with various biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of drugs with analgesic, anti-inflammatory, or neuroprotective properties.
Industry: The compound is used in the development of new materials and as a building block for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{2-[(2-Fluorophenyl)methoxy]ethyl}piperidine involves its interaction with specific molecular targets in biological systems. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
4-{2-[(2-Fluorophenyl)methoxy]ethyl}piperidine can be compared with other piperidine derivatives, such as:
4-{2-[(2-Chlorophenyl)methoxy]ethyl}piperidine: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.
4-{2-[(2-Methylphenyl)methoxy]ethyl}piperidine: Contains a methyl group instead of fluorine, leading to different chemical and physical properties.
4-{2-[(2-Bromophenyl)methoxy]ethyl}piperidine:
The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C14H20FNO |
|---|---|
Molecular Weight |
237.31 g/mol |
IUPAC Name |
4-[2-[(2-fluorophenyl)methoxy]ethyl]piperidine |
InChI |
InChI=1S/C14H20FNO/c15-14-4-2-1-3-13(14)11-17-10-7-12-5-8-16-9-6-12/h1-4,12,16H,5-11H2 |
InChI Key |
KOQPKBPHMVEDMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CCOCC2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(R)-3-amino-4-(2-fluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one](/img/structure/B12090438.png)






![5H-Spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one](/img/structure/B12090479.png)
![2-[[2-(Benzoylsulfanylmethyl)-3-phenylbutanoyl]amino]propanoic acid](/img/structure/B12090483.png)


